3-Methyl-5-(trifluoromethyl)isoxazole-4-carboxylic acid

Catalog No.
S673777
CAS No.
193952-09-9
M.F
C6H4F3NO3
M. Wt
195.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methyl-5-(trifluoromethyl)isoxazole-4-carboxylic...

CAS Number

193952-09-9

Product Name

3-Methyl-5-(trifluoromethyl)isoxazole-4-carboxylic acid

IUPAC Name

3-methyl-5-(trifluoromethyl)-1,2-oxazole-4-carboxylic acid

Molecular Formula

C6H4F3NO3

Molecular Weight

195.1 g/mol

InChI

InChI=1S/C6H4F3NO3/c1-2-3(5(11)12)4(13-10-2)6(7,8)9/h1H3,(H,11,12)

InChI Key

OVSIITLIIHGESH-UHFFFAOYSA-N

SMILES

CC1=NOC(=C1C(=O)O)C(F)(F)F

Canonical SMILES

CC1=NOC(=C1C(=O)O)C(F)(F)F

The exact mass of the compound 3-Methyl-5-(trifluoromethyl)isoxazole-4-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-Methyl-5-(trifluoromethyl)isoxazole-4-carboxylic acid (CAS: 193952-09-9) is a highly specialized, fluorinated heterocyclic building block primarily utilized in the synthesis of advanced active pharmaceutical ingredients (APIs) and agrochemicals [1]. Featuring a fully substituted isoxazole core with a strongly electron-withdrawing trifluoromethyl (CF3) group at the C5 position and a methyl group at the C3 position, this compound serves as a critical precursor for C4-amidation and esterification reactions [1]. In industrial procurement, it is selected over non-fluorinated analogs to impart specific lipophilicity increases, block oxidative metabolic liabilities, and enforce strict conformational rigidity in the resulting downstream products, making it especially valuable for neurotherapeutics and targeted kinase inhibitors[2].

Research Fit

Scaffold CF3-isoxazole core for medicinal chemistry synthon
Workflow Parallel SAR or focused library synthesis Modular carboxylic acid handle for amide/ester coupling
Context Lipophilicity modulation building block Supports permeability-related design hypotheses

Substituting 3-Methyl-5-(trifluoromethyl)isoxazole-4-carboxylic acid with its closest non-fluorinated analog, 3,5-dimethylisoxazole-4-carboxylic acid, fundamentally alters the physicochemical and metabolic profile of the final synthesized molecule [1]. The C5-methyl group in the generic analog is a well-documented site for rapid cytochrome P450-mediated oxidation, which severely compromises the in vivo half-life of the resulting API [1]. Furthermore, the absence of the CF3 group reduces the overall lipophilicity (logP) and eliminates the steric bulk necessary to lock the C4-amide into its bioactive orthogonal conformation. Consequently, attempting to use the cheaper dimethyl substitute in pathways designed for the CF3-isoxazole will result in downstream compounds that fail pharmacokinetic and target-binding assays, necessitating the procurement of the exact fluorinated precursor [1].

Substitution Risk

Target
3-Me-5-CF3-isoxazole
Privileged fluorinated scaffold with reported higher LogP context
Substitute
Unsubstituted Analogs
Non-fluorinated isoxazole analogs may lack CF3-specific interactions
Property Fit
CF3-driven Pharmacophore
Reported class-level SAR shows CF3 may influence cell-model response profiles
Mismatch Risk
Physicochemical Shift
Lipophilicity and permeability context may shift without CF3; data to verify for specific scaffolds

Elimination of CYP450 Oxidative Liability at the C5 Position

The incorporation of a trifluoromethyl group at the C5 position of the isoxazole ring provides a definitive metabolic shield compared to the standard methyl substitution [1]. In medicinal chemistry optimization, the C5-methyl group of 3,5-dimethylisoxazole-4-carboxylic acid is highly susceptible to rapid oxidation by hepatic cytochrome P450 enzymes. Replacing this moiety with the C5-CF3 group completely blocks this specific oxidative pathway, typically reducing the intrinsic clearance of the downstream API by more than 50% in human liver microsome assays[1].

Evidence DimensionOxidative metabolic liability at the C5 position
Target Compound DataC5-CF3 group (Metabolically inert to CYP-mediated hydroxylation)
Comparator Or Baseline3,5-Dimethylisoxazole-4-carboxylic acid (C5-CH3 is a primary site of oxidation)
Quantified DifferenceComplete blockade of C5-oxidation, significantly extending downstream API half-life
ConditionsHepatic microsome stability assays for derived amides

Buyers developing orally bioavailable drugs must procure the CF3-substituted building block to prevent the rapid first-pass metabolism associated with the dimethyl analog.

CF3 vs. Non-F Analogue
Class-level inference
CF3 isoxazole: IC50 2.5 μM vs. Non-F isoxazole: IC50 19.72 μM
~7.9-fold difference in MCF-7 cell assay
Supports CF3 pharmacophore exploration in cancer cell models.
RSC Advances 2024; Class-level SAR. Direct compound data to verify.

Enhanced Lipophilicity for Blood-Brain Barrier Penetration

For neurotherapeutic applications, such as the synthesis of KCC2 potentiators, the lipophilicity of the core scaffold is a critical procurement parameter [1]. The baseline comparator, 3,5-dimethylisoxazole-4-carboxylic acid, exhibits a relatively low logP of approximately 0.22 to 1.07 . The substitution of the C5-methyl with a CF3 group in 3-Methyl-5-(trifluoromethyl)isoxazole-4-carboxylic acid increases the partition coefficient of the scaffold by approximately 0.8 to 1.1 logP units [1]. This quantitative increase in lipophilicity is essential for driving the passive diffusion of the resulting API across the blood-brain barrier [1].

Evidence DimensionScaffold lipophilicity (logP contribution)
Target Compound DataProvides a +0.8 to +1.1 logP enhancement
Comparator Or Baseline3,5-Dimethylisoxazole-4-carboxylic acid (Baseline logP ~0.22 - 1.07)
Quantified Difference~1.0 logP unit increase in lipophilicity
ConditionsStandard partition coefficient calculations and RP-HPLC retention models

Procurement of this specific fluorinated compound is mandatory for CNS drug programs where the dimethyl analog fails to provide sufficient membrane permeability.

Lipophilicity Context
Cross-study comparable
LogP ~1.7 vs XLogP3 0.3
Δ 1.4 LogP units (approx. 5.7x higher lipophilicity)
Supports permeability prediction and membrane interaction screening.
Computed values. Experimental validation context may vary.

Conformational Locking via Increased Steric Volume

The geometric requirements of advanced target receptors often demand a rigidified C4-amide bond [1]. The CF3 group in 3-Methyl-5-(trifluoromethyl)isoxazole-4-carboxylic acid possesses a van der Waals volume of approximately 42.6 ų, compared to just 16.8 ų for the methyl group in the 3,5-dimethyl analog[1]. This 2.5-fold increase in steric bulk at the C5 position significantly raises the rotational energy barrier of the adjacent C4-amide linkage, effectively locking the downstream molecule into an orthogonal conformation relative to the isoxazole plane, which is often a strict prerequisite for high-affinity target binding [1].

Evidence DimensionSteric volume at the C5 position
Target Compound DataCF3 group volume ~42.6 ų
Comparator Or BaselineCH3 group volume ~16.8 ų
Quantified Difference2.5-fold increase in steric bulk
ConditionsIn silico conformational analysis and X-ray crystallography of derived amides

Buyers must select the CF3 analog when synthesizing conformationally restricted inhibitors, as the smaller methyl group allows for binding-incompetent rotamers.

Modulation of Carboxylic Acid pKa and Coupling Reactivity

The strong electron-withdrawing nature of the C5-trifluoromethyl group exerts a profound inductive effect on the C4-carboxylic acid [1]. While 3,5-dimethylisoxazole-4-carboxylic acid has a predicted pKa of approximately 2.53 , the CF3 analog is significantly more acidic. This lower pKa alters the electrophilicity of the activated carboxylate during standard amide coupling reactions[1]. Process chemists must account for this by utilizing optimized coupling reagents (such as HATU or specific uronium salts) rather than standard EDC/HOBt conditions, ensuring high-yield amidation without the risk of degradation or poor conversion rates observed when treating the CF3 analog identically to the dimethyl baseline [1].

Evidence DimensionCarboxylic acid acidity (pKa)
Target Compound DataSignificantly lowered pKa due to strong -I inductive effect of CF3
Comparator Or Baseline3,5-Dimethylisoxazole-4-carboxylic acid (Predicted pKa ~2.53)
Quantified DifferenceSubstantial increase in acidity requiring modified coupling activation
ConditionsStandard peptide/amide coupling reaction conditions

Process chemists must procure this exact compound and adjust their coupling protocols, as its distinct electronic profile prevents generic substitution in standard amidation workflows.

Synthesis of CNS-Penetrant Neurotherapeutics (e.g., KCC2 Potentiators)

Driven by the +1.0 logP enhancement provided by the CF3 group, 3-Methyl-5-(trifluoromethyl)isoxazole-4-carboxylic acid is a required building block for neurotherapeutics that must cross the blood-brain barrier [1]. It is specifically utilized in the synthesis of KCC2 potentiators for neurological disorders, where the 3,5-dimethyl analog fails to achieve the necessary central nervous system exposure [1].

Development of Metabolically Stable Agrochemicals

In agricultural chemistry, the rapid degradation of active ingredients in soil or target pests is a major failure point [2]. By utilizing 3-Methyl-5-(trifluoromethyl)isoxazole-4-carboxylic acid, formulators leverage the C5-CF3 group to block oxidative metabolism, significantly extending the environmental and biological half-life of the agrochemical compared to non-fluorinated isoxazole derivatives [2].

Conformationally Restricted Kinase Inhibitor Libraries

For drug discovery programs targeting kinases with tight binding pockets, the 42.6 ų steric volume of the CF3 group is used to lock the C4-amide into a specific orthogonal geometry [2]. This makes the compound an essential precursor for generating high-affinity inhibitor libraries where the rotational freedom of a generic 3,5-dimethylisoxazole would result in a loss of target selectivity and potency [2].

Application Fit

Application
Selection Property
Validation Focus
CF3-isoxazole core SAR
CF3 pharmacophore evaluation
Potency-oriented target engagement studies
Permeability lead optimization
Lipophilicity screen context
Passive permeability and metabolic stability assays

XLogP3

1.2

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]

Pictograms

Irritant

Irritant

Wikipedia

3-methyl-5-(trifluoromethyl)isoxazole-4-carboxylic acid

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